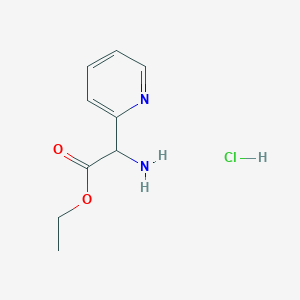

Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-pyridin-2-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;/h3-6,8H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWUMHQAOQLAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Reaction of 2-Aminopyridine and Ethyl Acrylate

The most widely reported method involves the nucleophilic addition of 2-aminopyridine to ethyl acrylate under basic conditions. In this approach, 2-aminopyridine reacts with ethyl acrylate in a 1:1.2 molar ratio using glacial acetic acid as a catalyst. The reaction is conducted at 80°C for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization with dimethylformamide (DMF) and water. This method achieves an 80% yield with a purity of 98% (HPLC).

Key Steps:

-

Reaction Setup : Combine 2-aminopyridine, ethyl acrylate, and glacial acetic acid in a 1:1.2:0.1 molar ratio.

-

Heating : Maintain at 80°C for 12 hours under reflux.

-

Workup : Acidify with HCl, extract with ethyl acetate, and neutralize with sodium bicarbonate.

Coupling Reactions

EDCI/HOBt-Mediated Amide Bond Formation

Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride can be synthesized via peptide coupling reagents. A study utilized ethyl 2-amino-4-carboxylate as a starting material, protected with tert-butoxycarbonyl (Boc), followed by hydrolysis and coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). After Boc deprotection, the intermediate was coupled with N-methylvaline and further modified with isocyanates or isonicotinic acid.

Example Protocol:

-

Reagents : EDCI (1.1 equiv), HOBt (1.0 equiv), DIPEA (2.0 equiv).

-

Conditions : Stir in dichloromethane at room temperature for 6 hours.

Catalytic Methods

Silica Gel-Supported Brønsted Acid Catalysis

A solvent-free approach employs silica gel-supported Brønsted acids (e.g., triflic acid) to catalyze the reaction between 2-aminopyridine and ethyl acrylate. The reaction proceeds at 80–120°C for 6–8 hours, yielding 50–76% after column chromatography.

Advantages:

High-Temperature Trifluoromethanesulfonic Acid Catalysis

Using trifluoromethanesulfonic acid in anhydrous ethanol at 120–160°C for 16–20 hours achieves a 62% yield. This method avoids toxic solvents but requires high-energy input.

Industrial-Scale Production

Large-Batch Synthesis

A patented industrial process scales the reaction to 2000 L reactors:

-

Reactants : 130 kg 2-aminopyridine, 174 kg ethyl acrylate, 44 kg glacial acetic acid.

-

Conditions : 80°C for 12 hours.

-

Workup : Extract with 300 kg ethyl acetate, neutralize with sodium carbonate, and recrystallize.

Comparative Analysis of Methods

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Reactions and Mechanisms

- The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its amino group allows for hydrogen bonding with other molecules, facilitating interactions that can lead to the formation of new compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Displacement reactions where the amino group replaces a leaving group. |

| Coupling Reactions | Formation of new carbon-carbon bonds through reactions with electrophiles. |

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and metabolic processes .

Anticancer Activity

- Studies have explored the compound's potential as an anticancer agent. Its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Neuropharmacological Effects

- There is ongoing research into the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter systems may lead to therapeutic applications in treating cognitive disorders .

Case Studies

Chlamydia Treatment

- A study evaluated the antichlamydial activity of derivatives derived from this compound. Results indicated significant reductions in infection rates in HEp-2 cells, suggesting potential therapeutic applications against Chlamydia infections without cytotoxic effects on host cells.

Neuroprotective Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyridine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations :

Pharmacokinetic and Industrial Relevance

- Purity and Applications : Methyl and ethyl esters () are commonly used as intermediates in drug synthesis, with purities ≥95% ensuring reliability in pharmaceutical manufacturing .

- Commercial Availability: Analogs like ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride () are marketed for lab use, reflecting demand for pyridine-based scaffolds in medicinal chemistry .

Biological Activity

Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, an amino group, and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 200.66 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties through several mechanisms:

- Antimicrobial Activity : this compound has shown efficacy against various Gram-positive and Gram-negative bacteria. Studies have reported its ability to inhibit bacterial growth by targeting metabolic processes essential for bacterial survival .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis and inhibits cell proliferation, particularly in breast cancer and lung cancer models .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus offering potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against various pathogens:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 16 µg/mL |

| Gram-negative Bacteria | 32 µg/mL |

| Fungi | 64 µg/mL |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive strains .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The compound demonstrated potent anticancer activity, with IC50 values indicating effective inhibition of cell growth .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives, including this compound, revealed superior antimicrobial properties compared to standard antibiotics such as penicillin. The study highlighted the compound's potential in treating resistant bacterial infections .

- Case Study on Anticancer Activity : In a preclinical trial involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Q & A

Basic: How can researchers optimize the synthesis of ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride to minimize byproducts?

Methodological Answer:

Optimization involves controlling reaction conditions (e.g., temperature, pH, and stoichiometry) and employing purification techniques like recrystallization or column chromatography. For example, and highlight the use of sulfonyl chloride intermediates in analogous syntheses, suggesting careful monitoring of reaction progress via TLC or HPLC to isolate the target compound from intermediates. notes the importance of protecting groups to prevent unwanted side reactions with the pyridine ring or amino group .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the structure, with pyridin-2-yl protons resonating between δ 7.1–8.5 ppm and the ethyl ester group appearing as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 243.1) and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX programs determine the crystal structure of this compound?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction data are collected and processed using SHELXT for space-group determination and initial phasing ( ).

- Refinement : SHELXL refines the structure by optimizing atomic positions, thermal parameters, and hydrogen bonding networks. and emphasize the use of restraints for disordered groups (e.g., the ethyl ester moiety) and validation tools like R-factors to ensure accuracy .

Advanced: How can researchers resolve contradictions between NMR data and X-ray crystallography results?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

- Dynamic NMR : Variable-temperature NMR can detect conformational exchange in solution .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate crystallographic findings .

- Hirshfeld Surface Analysis : Assess intermolecular interactions in the crystal lattice that may differ from solution behavior .

Basic: What parameters are critical for assessing purity using HPLC?

Methodological Answer:

- Column Selection : A C18 reverse-phase column is suitable for separating polar impurities ().

- Mobile Phase : Use a gradient of acetonitrile/water (0.1% TFA) to resolve the compound (retention time ~8–10 min).

- Detection : UV detection at 254 nm (pyridine absorption) with purity >97% as per .

Advanced: What are the challenges in handling hygroscopicity during storage of this compound?

Methodological Answer:

- Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group ( ).

- Karl Fischer Titration : Quantify water content periodically.

- Stability Studies : Use accelerated degradation experiments (40°C/75% RH) to assess hygroscopicity and shelf-life .

Advanced: How can mechanistic insights into stereoisomer formation during synthesis be investigated?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak IA) .

- Reaction Monitoring : Quench experiments at different timepoints to track intermediate stereochemistry via LC-MS .

- Computational Modeling : Transition-state analysis (e.g., DFT) identifies steric or electronic factors favoring specific stereoisomers .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.